molecular formula C11H9ClO2 B2975847 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 2044796-35-0

4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B2975847
CAS No.: 2044796-35-0
M. Wt: 208.64
InChI Key: QCHGODCFACBXAX-UHFFFAOYSA-N
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Description

4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a chemical compound with the molecular formula C11H9ClO2 and a molecular weight of 208.64 g/mol . This compound is characterized by its unique cyclopropane-fused indene structure, which includes a chlorine atom and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This step involves the cyclopropanation of an indene derivative using a suitable reagent such as a diazo compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a lead compound for drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-6-1-2-7-5(3-6)4-8-9(7)10(8)11(13)14/h1-3,8-10H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHGODCFACBXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044796-35-0
Record name 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
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